![molecular formula C23H25N5O6S2 B2783994 N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide CAS No. 690650-42-1](/img/structure/B2783994.png)
N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H25N5O6S2 and its molecular weight is 531.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sigma Receptor Scintigraphy in Breast Cancer
One study investigated the use of an iodobenzamide, similar in structure to N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide, for visualizing primary breast tumors in humans. This compound, due to its binding to sigma receptors overexpressed on breast cancer cells, showed potential for noninvasively assessing tumor proliferation in vivo, offering a new avenue for breast cancer diagnosis and monitoring (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Evaluation of [18F]DASA-23 for Glioma Imaging
Another research application involves the development of [18F]DASA-23, a radiopharmaceutical designed to measure pyruvate kinase M2 levels by positron emission tomography (PET). This study underscores the compound's utility in non-invasively delineating low-grade (LGG) and high-grade glioma (HGG) based on aberrantly expressed pyruvate kinase M2, highlighting its significance in cancer research (Patel et al., 2019).
Insights into Gastrointestinal Motility
Research into compounds structurally related to this compound has also contributed to understanding gastrointestinal motility. One study focused on sulpiride (a similar benzamide derivative), demonstrating its stimulatory effect on gastric motility. These findings provide a basis for potential therapeutic applications in conditions involving altered gastrointestinal motility (Stadaas & Aune, 1972).
Metabolism and Disposition Studies
Further research into the metabolism and disposition of compounds similar to this compound provides insight into their pharmacokinetics and potential therapeutic applications. A study on SB-649868, an orexin receptor antagonist, elucidates the comprehensive metabolism and pharmacokinetic profiles of these compounds, which are crucial for drug development and safety assessments (Renzulli et al., 2011).
properties
IUPAC Name |
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O6S2/c1-34-22-15-21(24-16-25-22)27-35(30,31)19-11-7-18(8-12-19)26-23(29)17-5-9-20(10-6-17)36(32,33)28-13-3-2-4-14-28/h5-12,15-16H,2-4,13-14H2,1H3,(H,26,29)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEMPRNVZYKWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.